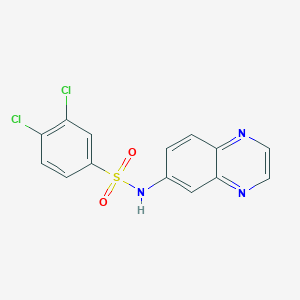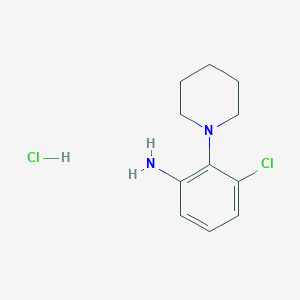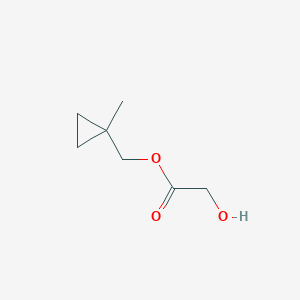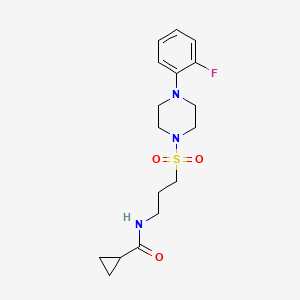
3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide is a chemical compound with the molecular formula C14H9Cl2N3O2S . It has a molecular weight of 354.22 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9Cl2N3O2S/c15-11-3-2-10 (8-12 (11)16)22 (20,21)19-9-1-4-13-14 (7-9)18-6-5-17-13/h1-8,19H . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Aplicaciones Científicas De Investigación
Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline derivatives, including 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide, have been extensively studied for their potential in medicinal chemistry. These compounds exhibit a wide variety of biological activities and are explored for their antimicrobial, antitumor, and corrosion inhibition properties. For example, they have been used as dyes, pharmaceuticals, and antibiotics such as echinomycin, levomycin, and actinoleutin. Some studies have focused on exploring the antitumoral properties of quinoxaline compounds, highlighting their significance in the development of new therapeutic agents (Pareek & Kishor, 2015).
Applications in Corrosion Inhibition
Quinoline and its derivatives, closely related to quinoxalines, have been widely used as anticorrosive materials. They demonstrate reasonable effectiveness against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with surface metallic atoms. This property makes them valuable in protecting metals from corrosion, illustrating their industrial application significance (Verma, Quraishi, & Ebenso, 2020).
Biomedical and Industrial Value
Quinoxaline derivatives possess a wide range of biomedical applications, including antimicrobial activities and chronic and metabolic diseases treatment. Their structure modification enables the development of compounds with significant medical value, showcasing their potential in addressing various health concerns (Pereira et al., 2015).
Optoelectronic Material Development
Research on quinazoline and pyrimidine derivatives, which share structural similarities with quinoxalines, has extended to their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These studies highlight the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, significantly contributing to the development of novel optoelectronic materials (Lipunova et al., 2018).
Propiedades
IUPAC Name |
3,4-dichloro-N-quinoxalin-6-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c15-11-3-2-10(8-12(11)16)22(20,21)19-9-1-4-13-14(7-9)18-6-5-17-13/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCMLFCFMZPBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-[5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2659503.png)
![[(3,4-Dimethoxyphenyl)sulfonyl]acetic acid](/img/structure/B2659505.png)



![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659511.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2659516.png)



![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659520.png)

![Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate](/img/structure/B2659522.png)

